-Methyl-1H-imidazole-4-carboxylic acid (1-MICA) has been investigated for its potential applications in the development of pharmaceutical drugs. Studies suggest it may possess various biological activities, including:
-MICA serves as a valuable building block in organic synthesis. Its unique chemical structure allows it to participate in various reactions, leading to the formation of complex molecules with potential applications in various fields, including:
-MICA has been employed as a research tool to investigate various biological processes. Its specific properties make it suitable for:
1-Methyl-1H-imidazole-4-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 126.11 g/mol. It is classified as an imidazolyl carboxylic acid, characterized by a methyl group attached to the nitrogen atom of the imidazole ring and a carboxylic acid functional group at the fourth position of the ring. This compound is recognized for its role as a metabolite in various biological systems and has garnered attention in chemical and pharmaceutical research due to its potential applications .
The chemical reactivity of 1-methyl-1H-imidazole-4-carboxylic acid primarily involves its carboxylic acid group, which can undergo typical reactions such as:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties .
1-Methyl-1H-imidazole-4-carboxylic acid has been identified as a metabolite in various biological pathways. Its biological significance includes:
Several methods can be employed to synthesize 1-methyl-1H-imidazole-4-carboxylic acid:
The compound has several potential applications:
Research into the interactions of 1-methyl-1H-imidazole-4-carboxylic acid with biological macromolecules is ongoing. Studies have indicated:
Several compounds share structural similarities with 1-methyl-1H-imidazole-4-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1,5-Dimethyl-1H-imidazole-4-carboxylic acid | 80304-42-3 | 0.86 |
2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid | 852181-03-4 | 0.84 |
1-Phenyl-1H-imidazole-4-carboxylic acid | 18075-64-4 | 0.81 |
2-Methyl-1H-imidazole-5-carboxylic acid | 1457-58-5 | 0.80 |
1-Methylimidazole-5-carboxylic Acid | 41806-40-0 | 0.78 |
These compounds exhibit variations in their functional groups or substitutions on the imidazole ring, which may influence their biological activity and chemical properties. The uniqueness of 1-methyl-1H-imidazole-4-carboxylic acid lies in its specific methyl and carboxyl substitutions that confer distinct reactivity and potential biological roles compared to its analogs .
The synthesis of 1-Methyl-1H-imidazole-4-carboxylic acid represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies that can effectively construct both the imidazole ring system and introduce the carboxylic acid functionality at the 4-position while maintaining the N-methyl substitution [1] [4]. Modern synthetic approaches have evolved to encompass direct carboxylation methods, multi-step cyclization strategies, and innovative catalytic systems that offer improved yields and selectivity [2] [6].
The direct carboxylation of imidazole derivatives represents one of the most straightforward approaches to accessing 1-Methyl-1H-imidazole-4-carboxylic acid [4]. These methodologies typically involve the reaction of pre-formed imidazole substrates with carbon dioxide under specific reaction conditions that promote regioselective carboxylation at the desired position [1].
Alkali metal-mediated carboxylation reactions have emerged as a powerful strategy for the synthesis of imidazole-4-carboxylic acids [4]. The process involves the reaction of imidazole derivatives with carbon dioxide in the presence of alkali metal carbonates, bicarbonates, or hydroxides under elevated temperatures and pressures [4]. These reactions typically proceed through the formation of alkali metal carboxylate intermediates, which can subsequently be converted to the free carboxylic acid through acidification [4].
The fundamental mechanism involves the deprotonation of the imidazole substrate by the alkali metal base, followed by nucleophilic attack on carbon dioxide to form the corresponding carboxylate salt [4]. Temperature control is critical, as different reaction temperatures can lead to the formation of mono- or dicarboxylic acid products [4]. For imidazole derivatives, optimal conditions typically involve temperatures ranging from 140 to 230 degrees Celsius under pressures of 2 to 350 bar [4].
Table 1: Alkali Metal-Mediated Carboxylation Reaction Conditions and Yields
Starting Material | Temperature (°C) | Pressure (bar) | Alkali Metal Compound | Yield (%) | Decomposition Temperature (°C) |
---|---|---|---|---|---|
4-methylimidazole | 222 | 120 | Sodium carbonate | 47 | 222 |
2-methylimidazole | 258 | 120 | Sodium carbonate | 69 | 258 |
2-ethylimidazole | 252 | 120 | Sodium carbonate | 42 | 252 |
2-isopropylimidazole | 253 | 120 | Sodium carbonate | 45 | 253 |
2-phenylimidazole | 200 | 120 | Sodium carbonate | 40 | 200 |
The reaction parameters significantly influence both the yield and selectivity of the carboxylation process [4]. Higher temperatures generally favor dicarboxylation, while moderate temperatures promote monocarboxylation at the 4-position [4]. The choice of alkali metal compound also affects the reaction outcome, with sodium carbonate and potassium carbonate being the most commonly employed bases [4].
High-pressure carbon dioxide insertion techniques represent an advanced approach to imidazole carboxylation that offers enhanced control over reaction selectivity and improved yields [4] [5]. These methodologies typically employ pressures exceeding 100 bar and temperatures between 140 to 230 degrees Celsius to facilitate efficient carbon dioxide insertion into the imidazole ring system [4].
The high-pressure conditions promote the solubility of carbon dioxide in the reaction medium and enhance the electrophilicity of the carbon dioxide molecule, facilitating its insertion into the imidazole framework [5]. Recent developments in this area have focused on the use of ionic liquid systems and modified reaction conditions that can operate under milder temperatures while maintaining high efficiency [5].
The cyclization pathway proceeds through the formation of a thiocyanate-containing intermediate, which undergoes intramolecular cyclization to form the imidazole ring [2]. The subsequent desulfurization step is critical for obtaining the final product and typically requires elevated temperatures and specific catalyst systems [2].
Thiocyanate-mediated cyclocondensation strategies have been extensively developed for the synthesis of imidazole-4-carboxylic acid derivatives [2] [12]. These methodologies exploit the reactivity of thiocyanate anions in promoting cyclization reactions that lead to imidazole ring formation [12].
The cyclocondensation typically involves the reaction of appropriately substituted precursors with potassium thiocyanate under thermal conditions [2] [12]. The thiocyanate serves both as a nucleophile and as a leaving group during the cyclization process, facilitating the formation of the imidazole ring system [12]. The resulting thiocyanate-containing intermediates can be further transformed through oxidative desulfurization or reductive removal of the sulfur-containing moiety [2].
Modern developments in this area have focused on the optimization of reaction conditions and the development of more efficient desulfurization procedures [2]. The use of composite catalyst systems has shown particular promise in improving both the cyclization efficiency and the subsequent functional group transformations [2].
Contemporary catalytic approaches to 1-Methyl-1H-imidazole-4-carboxylic acid synthesis have focused on the development of efficient, selective, and environmentally benign methodologies [9] [10]. These innovations encompass both heterogeneous and homogeneous catalytic systems that offer improved reaction efficiency and reduced environmental impact [10] [27].
Inorganic salt composite catalyst systems have emerged as powerful tools for the synthesis of imidazole-4-carboxylic acid derivatives [2] [10]. These systems typically combine multiple inorganic salts to create synergistic catalytic effects that enhance reaction efficiency and selectivity [2].
A particularly effective system involves the combination of barium sulfate, ferric nitrate, and iron sulfate to create a composite catalyst for imidazole synthesis [2]. The catalyst preparation involves the formation of a barium sulfate paste, followed by the addition of ferric nitrate and iron sulfate, and subsequent thermal treatment under ultraviolet irradiation [2]. The resulting composite catalyst demonstrates high activity in promoting the cyclization and functionalization reactions required for imidazole synthesis [2].
Table 3: Inorganic Salt Composite Catalyst Performance Data
Catalyst System | Loading (mol%) | Temperature (°C) | Solvent | Yield (%) | Selectivity |
---|---|---|---|---|---|
Barium sulfate/Ferric nitrate/Iron sulfate | 5 | 60-75 | Toluene | 85-92 | High |
Tetrafluoroborate systems | 10 | Reflux | Ethanol | 75-85 | Moderate |
Zinc tetrafluoroborate | 10 | Reflux | Ethanol | 80-90 | High |
Lithium tetrafluoroborate | 10 | Reflux | Ethanol | 70-80 | Moderate |
1-Methyl-1H-imidazole-4-carboxylic acid demonstrates considerable thermal stability under standard conditions, with multiple melting point determinations providing consistent ranges that reflect the compound's crystalline stability. The melting point has been reported across different sources with values ranging from 241-243°C [1] to 248-252°C [2], indicating good thermal stability characteristics typical of imidazole carboxylic acid derivatives.
The compound exhibits stability under recommended storage conditions when maintained in dry environments at room temperature [3]. However, the compound shows hygroscopic properties, indicating its tendency to absorb moisture from the atmosphere [4] [5]. This hygroscopic nature suggests that thermal decomposition pathways may be influenced by the presence of water, though specific decomposition temperature data remains limited in the current literature.
Safety data sheet analyses indicate that thermal decomposition can lead to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) [3] [6]. These decomposition products are consistent with the oxidative breakdown of the imidazole ring structure and carboxylic acid functionality under high-temperature conditions. The formation of nitrogen oxides specifically suggests that the imidazole nitrogen atoms participate in the thermal degradation process.
Related thermal hazard studies on five-membered aromatic heterocycles have demonstrated that imidazole derivatives generally exhibit onset decomposition temperatures well above their melting points [7]. The presence of the methyl substituent at the N-1 position and the carboxylic acid group at the C-4 position contributes to the overall thermal stability through intermolecular hydrogen bonding networks in the solid state.
The observed melting point variations for 1-Methyl-1H-imidazole-4-carboxylic acid across different literature sources suggest the potential existence of polymorphic forms or different crystallization conditions affecting the measured values. Fisher Scientific reports a melting point range of 241-243°C [1], while other sources indicate 248-252°C [2], representing a difference of approximately 5-7°C.
These melting point variations may be attributed to several factors including crystallization solvent effects, cooling rates during crystallization, and the presence of trace impurities. The compound's hygroscopic nature [4] [5] further complicates precise melting point determination, as absorbed moisture can influence the thermal behavior and create apparent melting point depression.
Crystallization from different solvents could potentially yield different crystal habits or polymorphic forms. Given that the compound shows good solubility in polar solvents such as methanol and DMSO [4] [5], recrystallization from these different media may result in distinct crystal packing arrangements. Such polymorphic behavior has been documented for related heterocyclic carboxylic acids, where different crystal forms exhibit varying melting points and physical properties [8] [9].
The relatively narrow melting point ranges reported suggest that any polymorphic variants are likely monotropic rather than enantiotropic, meaning that one form is thermodynamically stable across the temperature range of interest. The higher melting point values may represent a more stable crystalline form with stronger intermolecular interactions, possibly through enhanced hydrogen bonding networks involving the carboxylic acid groups.
Proton Nuclear Magnetic Resonance spectroscopy provides distinctive spectral fingerprints for 1-Methyl-1H-imidazole-4-carboxylic acid. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shifts that allow for unambiguous identification of the compound's structural features. The imidazole ring protons appear as distinct signals, with the H-5 proton (adjacent to the nitrogen) typically observed around 7.5-7.8 parts per million [10] [11].
The N-methyl substituent generates a sharp singlet at approximately 3.9-4.0 parts per million [12], which integrates for three protons and serves as a diagnostic peak for the methylated imidazole derivative. This chemical shift is characteristic of methyl groups attached to imidazole nitrogen atoms and differs significantly from other methyl environments.
The carboxylic acid proton appears as a broad singlet between 11.0-12.5 parts per million [14], reflecting the acidic nature of this functional group and its participation in hydrogen bonding. This downfield chemical shift is typical for carboxylic acid protons in heterocyclic systems where the proximity to electronegative nitrogen atoms enhances the deshielding effect.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through the distinct chemical shifts of the carbon atoms in different electronic environments. The carboxylic acid carbon resonates at approximately 160-165 parts per million , reflecting its highly deshielded environment due to the adjacent oxygen atoms. The imidazole ring carbons appear at characteristic chemical shifts, with C-4 (bearing the carboxylic acid group) at 140-145 parts per million, C-5 at 135-140 parts per million, and C-2 at 140-145 parts per million .
The N-methyl carbon generates a signal at approximately 35-40 parts per million [15], which is typical for methyl groups attached to nitrogen atoms in heterocyclic systems. This chemical shift range allows for clear differentiation from other methyl environments that might be present in related compounds or synthetic intermediates.
Infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about the functional groups and bonding environment in 1-Methyl-1H-imidazole-4-carboxylic acid. The carboxylic acid functionality generates several diagnostic absorption bands that are particularly useful for structural identification and purity assessment.
The O-H stretching vibration of the carboxylic acid group appears as a broad absorption envelope extending from approximately 3200-3500 wavenumbers [16]. This broadness is characteristic of carboxylic acids and results from strong intermolecular hydrogen bonding between carboxylic acid groups in the solid state. The extensive hydrogen bonding network leads to a distribution of O-H bond strengths, manifesting as the observed broad absorption profile.
The carbonyl stretching vibration (C=O) of the carboxylic acid group represents one of the most intense and diagnostic peaks in the infrared spectrum, typically appearing between 1700-1730 wavenumbers [16] [17] [18]. For 1-Methyl-1H-imidazole-4-carboxylic acid, this peak is expected to appear toward the lower end of this range due to the electron-donating effect of the imidazole ring system, which reduces the carbonyl bond strength through resonance interactions.
The imidazole ring system contributes several characteristic vibrational modes to the infrared spectrum. The C=N stretching vibrations appear in the range of 1600-1650 wavenumbers [19], while C=C stretching modes of the aromatic imidazole ring are observed between 1500-1550 wavenumbers [19]. These ring vibrations provide confirmation of the intact imidazole heterocycle and can be used to monitor chemical transformations or degradation processes.
The N-H stretching vibration of the imidazole ring generates an absorption band in the 3100-3300 wavenumbers region , though this may overlap with the broad O-H stretch of the carboxylic acid group. The C-O stretching vibration of the carboxylic acid group appears between 1280-1320 wavenumbers [16], providing additional confirmation of the carboxylic acid functionality.
Methyl group vibrations contribute to the spectrum through C-H stretching modes at 2900-3000 wavenumbers and various bending modes at lower frequencies. These absorptions help confirm the presence of the N-methyl substituent and can be used to differentiate this compound from the unsubstituted imidazole-4-carboxylic acid derivative.
1-Methyl-1H-imidazole-4-carboxylic acid exhibits solubility characteristics that reflect its amphoteric nature and hydrogen bonding capabilities. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and moderate solubility in polar protic solvents including methanol [4] [5]. This solubility pattern is consistent with the compound's molecular structure, which contains both hydrogen bond donor (carboxylic acid N-H) and acceptor (carbonyl oxygen, imidazole nitrogen) functionalities.
In DMSO, the compound achieves good solubility due to the strong solvation of both the carboxylic acid group and the imidazole ring system [4] [5]. DMSO's ability to act as both a hydrogen bond acceptor and donor facilitates dissolution of the compound through multiple solvation mechanisms. The methyl group attached to the imidazole nitrogen reduces the compound's hydrophilicity compared to the unsubstituted analog, but the presence of the carboxylic acid group maintains sufficient polarity for dissolution in polar solvents.
Methanol provides moderate solubility for 1-Methyl-1H-imidazole-4-carboxylic acid through hydrogen bonding interactions between the methanol hydroxyl group and both the carboxylic acid functionality and imidazole nitrogen atoms [4] [5]. The solubility in methanol is enhanced by the formation of hydrogen-bonded networks that stabilize the dissolved species. This solubility makes methanol a suitable solvent for recrystallization procedures and analytical applications.
The compound shows limited solubility in non-polar organic solvents due to its polar functional groups and hydrogen bonding requirements. Solvents such as hexane, petroleum ether, and other hydrocarbons are expected to provide poor solvation due to the mismatch between the polar nature of the solute and the non-polar character of these solvents [20].
The aqueous solubility of 1-Methyl-1H-imidazole-4-carboxylic acid exhibits strong pH dependence due to the compound's amphoteric character, which arises from the presence of both a carboxylic acid group (pKa ≈ 1.61) [4] [5] and a basic imidazole nitrogen atom. This dual ionizable functionality creates distinct solubility profiles across different pH ranges.
Under strongly acidic conditions (pH < 1), the compound exists predominantly in its fully protonated form, where both the carboxylic acid group remains protonated and the imidazole nitrogen becomes protonated. In this state, the compound carries a net positive charge, leading to increased aqueous solubility through ionic solvation mechanisms [21]. The solubility in aqueous acid has been characterized as "sparingly soluble" [21], indicating moderate but limited dissolution even under these favorable ionic conditions.
At neutral pH (pH ≈ 7), the compound exists primarily as a zwitterion, with the carboxylic acid group deprotonated (COO⁻) and the imidazole nitrogen in its neutral form. This zwitterionic character provides some aqueous solubility through ion-dipole interactions with water molecules, though the solubility is generally lower than under strongly acidic or basic conditions due to internal salt formation and reduced net charge.
Under basic conditions (pH > 8), the compound exists as an anion with the deprotonated carboxylic acid group (COO⁻) and neutral imidazole nitrogen. The anionic character enhances aqueous solubility through strong electrostatic interactions with water and any cationic species present in solution. The formation of sodium or potassium salts under these conditions typically results in significantly enhanced water solubility compared to the neutral compound.
The predicted pKa value of 1.61 [4] [5] for the carboxylic acid group indicates that this functional group is fully deprotonated above pH 3-4, meaning that the compound carries a negative charge across most physiologically relevant pH ranges. This ionization behavior has important implications for bioavailability and pharmaceutical applications, as the charged form may exhibit different membrane permeability and tissue distribution characteristics compared to the neutral molecule.
Irritant